

Commercial ELISA Kits for 8-Hydroxyguanine Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxyguanine hydrochloride

Cat. No.: B145784

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Introduction

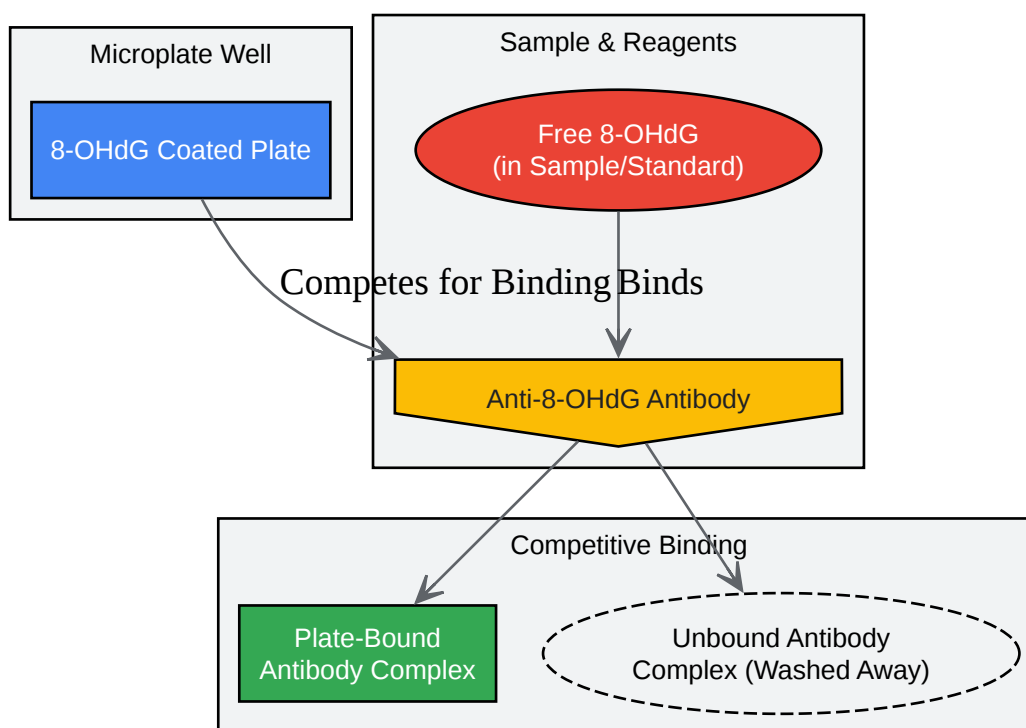
8-Hydroxyguanine (8-OHG) and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (8-OHdG), are widely recognized as sensitive and reliable biomarkers of oxidative DNA damage. [1][2] Reactive oxygen species (ROS), generated during normal metabolic processes and in response to environmental stressors, can lead to the oxidation of guanine bases in DNA. [3] This damage, if not repaired, can result in G-to-T transversions, contributing to mutagenesis, carcinogenesis, and the progression of various diseases, including cancer, diabetes, and neurodegenerative disorders. [2][4] Consequently, the accurate measurement of 8-OHG/8-OHdG in biological samples is a critical tool for researchers in various fields, including toxicology, pharmacology, and clinical research, to assess oxidative stress and evaluate the efficacy of therapeutic interventions.

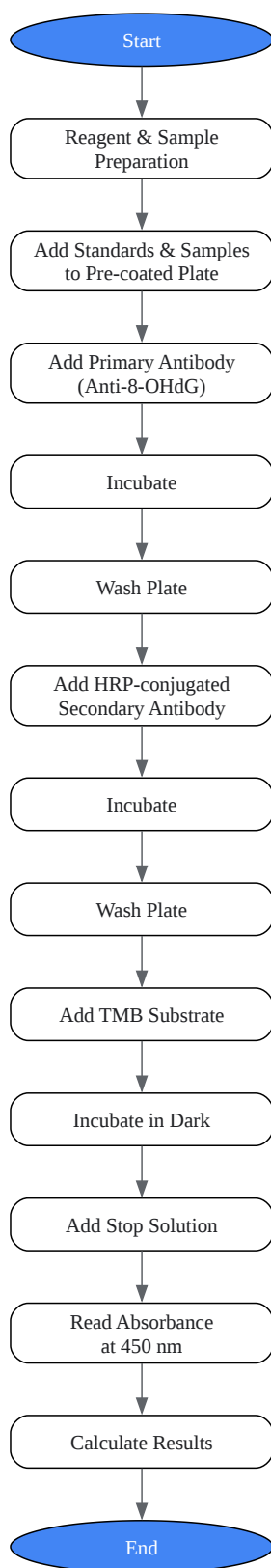
This document provides a comprehensive overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of 8-OHG and 8-OHdG. It includes detailed application notes, a generalized experimental protocol, and a comparative summary of key quantitative data from various suppliers.

Principle of the Assay

The majority of commercially available kits for 8-OHG/8-OHdG measurement utilize a competitive ELISA format.[2][5][6][7][8][9][10] In this assay, a microplate is pre-coated with 8-OHdG.[5][6] When the sample or standard is added to the wells, the 8-OHdG present in the sample competes with the plate-bound 8-OHdG for binding to a specific monoclonal antibody.[5][6] A secondary antibody conjugated to an enzyme, typically horseradish peroxidase (HRP), is then added, which binds to the primary antibody.[5] After a series of washes to remove unbound reagents, a substrate solution is added, resulting in a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 8-OHdG in the sample.[6][10]

Visualization of Key Processes





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- To cite this document: BenchChem. [Commercial ELISA Kits for 8-Hydroxyguanine Measurement: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145784#commercial-elisa-kits-for-8-hydroxyguanine-measurement>]

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